N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride

Hydrophilicity Drug-likeness Solubility

Lab researchers developing soluble kinase or GPCR inhibitors often face scaffolds lacking derivatization handles. This bifunctional piperidine-4-carboxamide HCl salt (MW 208.68) solves both issues: the terminal hydroxyl enables single-step biotin/fluorophore conjugation without amide protection, while the hydrochloride form guarantees precise solution stoichiometry for quantitative assays. - XLogP: -1.1 (Δ ~1.0 vs. N-ethyl analog); enhanced aqueous solubility for lead optimization. - Validated core in DNA gyrase inhibitor series targeting M. abscessus; supports fluoroquinolone resistance studies. - ≥95% purity (vendor mode); consistent protonation eliminates batch-to-batch free base variability.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68
CAS No. 1019851-97-8
Cat. No. B3045109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride
CAS1019851-97-8
Molecular FormulaC8H17ClN2O2
Molecular Weight208.68
Structural Identifiers
SMILESC1CNCCC1C(=O)NCCO.Cl
InChIInChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-1-3-9-4-2-7;/h7,9,11H,1-6H2,(H,10,12);1H
InChIKeyVWJRMSGHPFYBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)piperidine-4-carboxamide Hydrochloride: Physicochemical Profile


N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride is a piperidine-4-carboxamide derivative featuring a 2-hydroxyethyl substituent on the amide nitrogen and presented as a hydrochloride salt [1]. This bifunctional scaffold contains a secondary piperidine amine (pKa ~9–10) and a terminal hydroxyl group, yielding a computed logP of -1.1 (free base) and a topological polar surface area (TPSA) of 61.4 Ų [2]. The hydrochloride salt (MW 208.68 g/mol) ensures consistent stoichiometry for solution-phase applications [1].

Medicinal Chemistry Low logP and high HBD scaffold for solubility-driven kinase and GPCR lead optimization
Chemical Biology Free hydroxyl handle enables orthogonal bioconjugation for probe synthesis
In Vitro Pharmacology Defined hydrochloride salt ensures reproducible molar calculations in aqueous assays Salt stoichiometry supports concentration-response workflows

Generic N-Alkyl Analogs vs. Target Compound in Pharma Research


Simple N-alkyl congeners such as N-methyl- or N-ethyl-piperidine-4-carboxamide lack both the hydrogen-bond donor capacity and the increased polarity conferred by the terminal hydroxyl group present in the target compound [1][2]. The hydroxyethyl chain provides an additional H-bond donor (total HBD count: 3 for the free base, 4 for the hydrochloride) and a substantially lower computed logP (ΔlogP ≈ –1.0 vs. the N-ethyl analog), which directly impacts aqueous solubility profiles and target engagement geometries in kinase and GPCR binding pockets [1][2][3]. Consequently, replacing this compound with a simple alkyl amide would alter both the physicochemical and pharmacophoric properties of any derived lead series, introducing uncontrolled variables into structure-activity relationship (SAR) studies.

HBD

Hydroxyethyl moiety contributes 3–4 H-bond donors (vs. 2 in N-alkyl analogs). This may shift pharmacophore recognition in kinase/GPCR binding pockets, limiting direct SAR transfer.

Polarity

Reported logP difference (~1 log unit) alters aqueous solubility and non-specific binding profiles. Replacing with a simple alkyl amide can introduce uncontrolled variables in assay interpretation.

Handle

Free hydroxyl enables bioconjugation; simple alkyl amides lack this orthogonal attachment point, restricting their use as bifunctional probe scaffolds.

Quantitative Differentiation from Closest Structural Analogs


Computed Hydrophilicity: XLogP Difference vs. N-Ethyl Analog

The target compound (free base) exhibits a computed XLogP of –1.1, whereas the closest N-alkyl analog, N-ethylpiperidine-4-carboxamide, has an XLogP of –0.1 [1][2]. This >1.0 log unit decrease in lipophilicity translates to an approximately 10-fold higher predicted aqueous solubility, aligning with the observation that the hydrochloride salt is freely soluble in polar solvents [1][3].

Computed Hydrophilicity
Reported
ΔXLogP = –1.0
Target: XLogP –1.1 vs. N-ethyl analog –0.1 (PubChem computed)
Supports solubility-driven assay design
~10-fold higher predicted aqueous solubility; reduces DMSO co-solvent requirements
Hydrophilicity Drug-likeness Solubility

Hydrogen-Bond Donor Capacity Advantage Over N-Alkyl Analogs

The free base possesses three hydrogen-bond donor atoms (piperidine NH, amide NH, and terminal OH), while N-methyl- and N-ethyl-piperidine-4-carboxamide each have only two HBDs [1][2][3]. The hydrochloride salt further increases the HBD count to 4 due to protonation of the piperidine nitrogen [4].

H-Bond Donor Capacity
Reported
HBD: 3 (free base)
HBD: 4 (HCl salt)
N-Methyl/N-ethyl analogs: HBD = 2
Supports pharmacophore modeling and target engagement studies
Enhanced H-bond network potential in kinase/GPCR pockets
Hydrogen bonding Pharmacophore Target engagement

Hydroxyethyl Moiety as a Scaffold Determinant for Kinase and Gyrase Potency

Piperidine-4-carboxamide (P4C) derivatives bearing a hydroxyethyl substituent on the piperidine nitrogen have been disclosed as a new class of DNA gyrase inhibitors (NBTIs) with activity against Mycobacterium abscessus [1]. Separately, the structurally related N-(2-aminoethyl)piperidine-4-carboxamide scaffold yielded multikinase inhibitors with IC50 values of 4.5–11.3 μM against HepG2 and K562 cell lines [2]. While no head-to-head data exist, the hydroxyethyl variant offers a distinct hydrogen-bonding profile (see Evidence 2) that the aminoethyl and simple alkyl analogs cannot replicate, positioning it as a privileged scaffold for exploring kinase and gyrase target space.

Scaffold Bioactivity Context
Class-level
Related P4C scaffolds show kinase/gyrase activity
Comparator: N-(2-aminoethyl) analog IC50 4.5–11.3 μM (HepG2/K562); hydroxyethyl variant not directly tested
Supports SAR divergence in kinase/gyrase target space
Class-level inference; data to verify in focused assays
Kinase inhibition DNA gyrase Antimycobacterial

Hydrochloride Salt Stoichiometry for Assay Reproducibility

The hydrochloride salt (MW 208.68 g/mol) differs from the free base (MW 172.22 g/mol) by exactly 36.46 g/mol (one equivalent of HCl), ensuring precise molar calculations for solution preparation [1][2]. The salt form guarantees consistent protonation of the piperidine nitrogen, which is critical for solubility and reactivity in aqueous environments.

Salt Stoichiometry
Reported
ΔMW = 36.46 g/mol
Exactly 1 equiv. HCl; hydrochloride MW 208.68 g/mol
Supports reproducible molar calculations
Eliminates hydration-state ambiguity for solution preparation
Salt form Solution chemistry Assay reproducibility

Optimal Procurement and Application Scenarios


Medicinal Chemistry: Solubility-Driven Kinase and GPCR Lead Optimization

The compound's XLogP of –1.1 (Δ >1.0 log unit vs. N-ethyl analog) and elevated HBD count make it a superior choice for synthesizing focused libraries targeting kinases (VEGFR-2, ERK-2, Abl-1) or GPCRs (CCR5) where aqueous solubility is a critical lead optimization parameter [1]. The hydroxyethyl handle permits further derivatization (e.g., ester prodrugs, PEGylation) without sacrificing the core H-bonding pharmacophore, as demonstrated by the related P4C DNA gyrase inhibitor class .

Chemical Biology: Bifunctional Probe Synthesis via Free Hydroxyl

The terminal hydroxyl group on the N-hydroxyethyl chain serves as an orthogonal attachment point for biotin, fluorophores, or affinity tags via ester or ether linkages, enabling the construction of chemical probes for target identification studies [1]. Unlike N-methyl or N-ethyl analogs, which lack this reactive handle, the target compound allows bifunctional probe synthesis without requiring protecting group strategies on the amide nitrogen.

Antimycobacterial Discovery: DNA Gyrase Inhibitor Scaffold Expansion

Piperidine-4-carboxamides with hydroxyethyl substitution have been validated as DNA gyrase inhibitors with activity against the M. abscessus complex, a class of NBTIs structurally distinct from fluoroquinolones that cause DNA gyrase-mediated DNA damage [1]. Procurement of this compound supports SAR expansion efforts aimed at overcoming fluoroquinolone resistance in non-tuberculous mycobacteria.

In Vitro Pharmacology: Reproducible Assays with Hydrochloride Salt

For laboratories conducting concentration-response assays (e.g., calcium mobilization, enzyme inhibition), the hydrochloride salt provides unambiguous molar mass (208.68 g/mol) and consistent protonation state, eliminating the batch-to-batch variability often encountered with hygroscopic free-base amines [1]. Vendor-reported purity specifications of ≥95% (up to 98% from MolCore) further support procurement for quantitative pharmacology studies .

Application
Selection Property
Validation Focus
Solubility-driven lead optimization
Low logP, high HBD scaffold
Aqueous solubility and target engagement assays
Bifunctional probe synthesis
Free hydroxyl handle for conjugation
Orthogonal derivatization without protecting group strategies
DNA gyrase inhibitor SAR expansion
Hydroxyethyl-P4C scaffold for NBTI class
M. abscessus gyrase inhibition assays
Reproducible solution-phase assays
Defined hydrochloride salt stoichiometry
Molar calculation consistency and batch reproducibility
All applications are for research use only; not for human or veterinary diagnostic or therapeutic use.
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